molecular formula C5H11N B1584470 3-Methylpyrrolidine CAS No. 34375-89-8

3-Methylpyrrolidine

Cat. No. B1584470
CAS RN: 34375-89-8
M. Wt: 85.15 g/mol
InChI Key: KYINPWAJIVTFBW-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine is a nitrogen-containing heterocycle . It has a molecular formula of C5H11N and an average mass of 85.147 Da .


Synthesis Analysis

Pyrrolidine compounds, including 3-Methylpyrrolidine, can be synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a new asymmetric synthesis of ®-3-methylpyrrolidine alkaloids starting from (S)-malic acid has been reported .


Molecular Structure Analysis

The molecular structure of 3-Methylpyrrolidine includes a five-membered pyrrolidine ring . The structure can be viewed in 3D using specific software .


Chemical Reactions Analysis

Pyrrolidine compounds, including 3-Methylpyrrolidine, have been used in various chemical reactions. For example, N-methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylpyrrolidine include a molecular formula of C5H11N and an average mass of 85.147 Da .

Scientific Research Applications

  • Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Organocatalyst

    • Field : Organic Chemistry
    • Application : N-methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo .
    • Methods : The synthesis was attained with impressive yields, in the presence of EtOH as a solvent, by means of a convenient and elegant condensation reaction between different aryl glyoxal monohydrates and guanidine hydrochloride under reflux conditions .
    • Results : The procedure encompasses low operating cost, availability of the starting substrates, reasonable reaction times, high reaction yield, operational simplicity, cleaner reaction profile, no harmful by-products, and the isolated product is in pure form .

Safety And Hazards

3-Methylpyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is highly flammable and toxic if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if inhaled .

Future Directions

Pyrrolidine compounds, including 3-Methylpyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYINPWAJIVTFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955925
Record name 3-Methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrrolidine

CAS RN

34375-89-8
Record name Pyrrolidine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
NĐ Pantelić, BB Zmejkovski, Ž Žižak, NR Banjac… - Journal of …, 2019 - hindawi.com
A novel triphenyltin(IV) compound with 1-(4-carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione was synthesized and characterized by IR, NMR spectroscopy, mass spectrometry, and …
Number of citations: 17 www.hindawi.com
SD Dickerson - 2016 - aquila.usm.edu
… Specifically, the solubility and reactivity of (R)-3-Methylpyrrolidine-3Carboxylic Acid will be … This data will then be compared to L-Proline to determine if (R)-3-Methylpyrrolidine-3-…
Number of citations: 3 aquila.usm.edu
X Zheng, PQ Huang, YP Ruan, A Lee… - Natural Product …, 2002 - Taylor & Francis
Diastereoselective methylation of dimethyl (S)-malate 7, followed by two, three-step reductive de-hydroxylation procedures afforded dimethyl (R)-2-methylsuccinate 11 in 80.2% ee and …
Number of citations: 5 www.tandfonline.com
A Rapacz, S Rybka, J Obniska, K Sałat… - Naunyn-schmiedeberg's …, 2016 - Springer
The aim of the present experiments was to examine anticonvulsant activity of new pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione derivatives in animal models of epilepsy. In …
Number of citations: 25 link.springer.com
RL Hinman, S Theodoropulos - The Journal of Organic Chemistry, 1963 - ACS Publications
… A fairly extensive study of the dehydrogenation of 3-methylpyrrolidine also … the product mixture was unchanged 3-methylpyrrolidine. Despite the quite … of preparing 3-methylpyrrolidine it …
Number of citations: 11 pubs.acs.org
P Chand, AK Ghosh, PL Kotian, TH Lin… - Collection of …, 2015 - cccc.uochb.cas.cz
BioCryst Pharmaceuticals Inc., 2190 Parkway Lake Drive, Birmingham, Alabama-35226, USA 2′-β-C-Methyl-β-D-ribofuranosyl adenine (1) is a potent HCV inhibitor in replicon assay (…
Number of citations: 15 cccc.uochb.cas.cz
X Zheng, PQ Huang, YP Ruan, AWM Lee, WH Chan… - 2001 - ir.lzu.edu.cn
Diastereoselective methylation of dimethyl (S)-malate (8) followed by two three-step reductive dehydroxylation procedures afforded dimethyl (R)-2-methylsuccinate (16) in 80.2% and …
Number of citations: 9 ir.lzu.edu.cn
RS Budhram, N Pourahmady, AS Syed… - Organic Preparations …, 1986 - Taylor & Francis
… 3-Methylpyrrolidine (3) which serves as a model coal liquid constituent is not commercially available and a substantial sized sample of pure material was needed for the study of its …
Number of citations: 3 www.tandfonline.com
R Koob, C Rudolph, HJ Veith - Helvetica chimica acta, 1997 - Wiley Online Library
… The absolute configuration of 3-methylpyrrolidine alkaloids isolated from the poison gland … Recently, we reported the isolation and identification of the novel 3-methylpyrrolidine …
Number of citations: 4 onlinelibrary.wiley.com
Z Huang, Y Bao, Y Zhang, F Yang, T Lu… - The Journal of Organic …, 2017 - ACS Publications
In this work, we present a new strategy for the chemo-, regio-, and stereoselective synthesis of functionalized pyrrolidine derivatives via a hydroxy-assisted phosphine-catalyzed reaction …
Number of citations: 32 pubs.acs.org

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